molecular formula C12H12F2O3 B133293 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde CAS No. 151103-09-2

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Cat. No. B133293
Key on ui cas rn: 151103-09-2
M. Wt: 242.22 g/mol
InChI Key: AHVVCELVGCPYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321726B2

Procedure details

55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of K2CO3 (1.05 eq), 4.86 g of KI (0.1 eq) and 220 mL of dimethylsulphoxide (DMSO) were loaded in a reactor. The mixture was heated at 70° C. and kept for 1 h. A mixture previously prepared of 42.65 g of bromomethyl cyclopropane (1.08 eq) and 110 mL of DMSO was added for 1 hour. The reaction was kept for 3 h at 70° C., and then cooled at room temperature. Once the temperature was reached, 375 mL of toluene was added. The suspension was filtered to remove the remaining K2CO3, and then it was cooled at 0-5° C., and 375 mL of deionised water were loaded. The phases were separated and the organic phase was washed twice with 55 mL of deionised water. The solvent was removed at reduced pressure, obtaining 70 g (yield 99%) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde as a viscous yellowish fluid.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
42.42 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
42.65 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][C:5]=1[OH:12].C([O-])([O-])=O.[K+].[K+].CS(C)=O.Br[CH2:25][CH:26]1[CH2:28][CH2:27]1>C1(C)C=CC=CC=1>[CH:26]1([CH2:25][O:12][C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][C:4]=2[O:3][CH:2]([F:13])[F:1])[CH:8]=[O:9])[CH2:28][CH2:27]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
FC(OC1=C(C=C(C=O)C=C1)O)F
Name
Quantity
42.42 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
220 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
42.65 g
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
110 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
375 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
The reaction was kept for 3 h at 70° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled at room temperature
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
to remove the remaining K2CO3
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled at 0-5° C.
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed twice with 55 mL of deionised water
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)COC=1C=C(C=O)C=CC1OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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